molecular formula C11H15N7O B2388334 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde CAS No. 899974-58-4

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde

Cat. No.: B2388334
CAS No.: 899974-58-4
M. Wt: 261.289
InChI Key: WYMXACUMZYLRQO-UHFFFAOYSA-N
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Description

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is a heterocyclic compound that features a triazolopyrimidine core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate triazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Studied for its anticancer properties and potential use in the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also feature a fused heterocyclic system and have shown potential as enzyme inhibitors.

Uniqueness

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is unique due to its specific triazolopyrimidine core fused with a piperazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further research and development.

Biological Activity

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is a heterocyclic compound characterized by a triazolopyrimidine core linked to a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}N6_{6}O, with a molecular weight of approximately 286.31 g/mol. The structural complexity arises from the combination of the triazolo-pyrimidine and piperazine rings, which contribute to its unique reactivity and biological profile.

Anticancer Activity

Research indicates that compounds containing the triazolo-pyrimidine moiety often exhibit significant anticancer activity. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines. A study on related piperazine derivatives demonstrated that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 by this compound suggests potential applications in cancer therapy due to its ability to induce cytotoxicity in cancer cells .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Compounds with structural similarities have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The presence of the piperazine ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Acaricidal Activity

Recent studies have explored the acaricidal potential of piperazine derivatives. For example, certain N-substituted piperazines have been identified as effective against spider mites, with some compounds demonstrating lower LC50 values compared to commercial acaricides . Although specific data on this compound's acaricidal activity is limited, its structural features suggest it could be a candidate for further investigation in pest control applications.

The biological effects of this compound are likely mediated through several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : By targeting CDK2, the compound may disrupt cell cycle progression and promote apoptosis in cancer cells.
  • Interaction with DNA : The triazole ring may facilitate interactions with DNA or RNA, potentially leading to inhibition of nucleic acid synthesis.
  • Membrane Disruption : The lipophilic nature of the piperazine moiety could enhance membrane permeability, allowing for greater intracellular accumulation and activity against microbial targets.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of CDK2; cytotoxicity against cancer cells
AntimicrobialEffective against various bacterial strains
AcaricidalPotential candidate for spider mite control

Properties

IUPAC Name

4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O/c1-2-18-11-9(14-15-18)10(12-7-13-11)17-5-3-16(8-19)4-6-17/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMXACUMZYLRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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